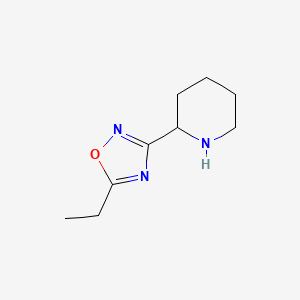

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine

Description

Significance of Five-Membered Heterocycles in Drug Discovery and Development

Five-membered heterocyclic rings are fundamental building blocks in the design of therapeutic agents. researchgate.netipbcams.ac.cn Their prevalence in clinically effective drugs stems from their unique physicochemical properties and biological effects. researchgate.net These rings can enhance a molecule's metabolic stability, solubility, and bioavailability, which are critical factors for the development of effective pharmaceuticals. researchgate.netipbcams.ac.cn The incorporation of heteroatoms like nitrogen and oxygen into an aromatic ring increases polarity and provides sites for hydrogen bonding, which can improve the binding affinity and selectivity of a drug for its target. ipbcams.ac.cn

Five-membered heterocycles can serve various roles in drug design, acting as a core scaffold, a linker, or a pharmacophore that interacts directly with a biological target. researchgate.netnih.gov Their structural diversity and the ability to readily modify their substitution patterns allow medicinal chemists to fine-tune the pharmacological properties of a lead compound. Many approved drugs across a wide range of therapeutic areas, including antibacterial, antiviral, antifungal, and anticancer agents, feature a five-membered heterocyclic core, underscoring their profound importance in medicine. rjptonline.org

Overview of 1,2,4-Oxadiazole (B8745197) Derivatives in Contemporary Drug Design

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered considerable attention in medicinal chemistry for its unique properties and broad spectrum of biological activities. nih.govnih.gov This scaffold is often employed as a bioisostere for amide and ester groups. tandfonline.comsemanticscholar.org This bioisosteric replacement can lead to compounds with improved metabolic stability due to the resistance of the oxadiazole ring to hydrolysis by esterases and amidases. semanticscholar.orgresearchgate.net

Derivatives of 1,2,4-oxadiazole have been explored for a vast number of therapeutic applications, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govtandfonline.com The first commercial drug containing this ring, Oxolamine, was introduced as a cough suppressant. nih.govchim.it Since then, the interest in 1,2,4-oxadiazoles has grown significantly, with numerous compounds entering preclinical and clinical development. nih.gov The versatility of the 1,2,4-oxadiazole ring allows it to act as a pharmacophore, a linker, or a scaffold to orient substituents in a specific spatial arrangement for optimal interaction with a biological target. nih.govnih.gov

Role of Piperidine (B6355638) Moieties as Pharmacophores in Bioactive Compounds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in pharmaceuticals and natural products. nih.govnih.govsemanticscholar.org Its prevalence is due to its ability to serve as a versatile pharmacophore that can be readily functionalized to interact with a wide range of biological targets. researchgate.net The nitrogen atom in the piperidine ring is typically basic, allowing it to form crucial ionic interactions with acidic residues in proteins.

Piperidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects. researchgate.net The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows its substituents to be precisely positioned in three-dimensional space to maximize binding affinity with a receptor. nih.gov This structural feature is critical for the design of potent and selective drugs. Furthermore, the piperidine moiety can improve the pharmacokinetic properties of a drug, such as its solubility and ability to cross cell membranes.

Historical Context and Evolution of Oxadiazole-Piperidine Conjugates in Research

The concept of creating hybrid molecules by linking different pharmacophores has been a long-standing strategy in drug discovery. The combination of oxadiazole and piperidine rings represents an effort to merge the favorable properties of both heterocyclic systems. Early research into molecules containing both these rings was often driven by the desire to explore new chemical space and to modify existing drug scaffolds to improve their activity, selectivity, or pharmacokinetic profiles.

While a detailed historical timeline for the specific sub-class of 2-(1,2,4-oxadiazol-3-yl)piperidines is not extensively documented in early literature, the development of such conjugates can be seen as a logical progression from the individual study of oxadiazoles (B1248032) and piperidines. Initial synthetic efforts likely focused on establishing reliable methods for linking these two heterocyclic systems.

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3 |

InChI Key |

JTINBOGNUWUGGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NO1)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Ethyl 1,2,4 Oxadiazol 3 Yl Piperidine and Analogues

Strategies for the Construction of the 1,2,4-Oxadiazole (B8745197) Ring System

The formation of the 1,2,4-oxadiazole core is a critical step in the synthesis of the target compound and its analogues. The primary methods for constructing this heterocyclic system include heterocyclization reactions involving amidoximes and carboxylic acid derivatives, 1,3-dipolar cycloadditions, and streamlined one-pot procedures.

Amidoxime (B1450833) and Carboxylic Acid Derivative Heterocyclization Approaches

The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivative, followed by cyclodehydration. chim.itnih.gov This approach is versatile, allowing for a wide range of substituents on the resulting oxadiazole ring. The general process involves the O-acylation of the amidoxime to form an O-acyl amidoxime intermediate, which then undergoes intramolecular cyclization to yield the 1,2,4-oxadiazole. researchgate.netlookchem.com

To facilitate the initial acylation, carboxylic acids are often activated in situ using various coupling reagents. chim.it Common activating agents and the reaction conditions are summarized in the table below.

| Activating Agent | Abbreviation | Typical Conditions |

| Dicyclohexylcarbodiimide | DCC | Room temperature or elevated temperatures in various solvents. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Room temperature or elevated temperatures in various solvents. researchgate.net |

| Carbonyldiimidazole | CDI | Room temperature or elevated temperatures in various solvents. chim.it |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU | Used for the activation of the carboxylic acid function. researchgate.net |

Microwave irradiation has also been successfully applied to accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters, often in the presence of reagents like ammonium (B1175870) fluoride (B91410) on alumina (B75360) (NH₄F/Al₂O₃) or potassium carbonate (K₂CO₃). nih.govresearchgate.net

1,3-Dipolar Cycloaddition Reactions in Oxadiazole Synthesis

An alternative and powerful strategy for the synthesis of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition, also known as a [3+2] cycloaddition reaction. chim.it This method involves the reaction of a nitrile oxide with a nitrile. nih.govorganic-chemistry.org The nitrile oxide is typically generated in situ from the corresponding α-nitroketone or by the dehydration of an aldoxime. organic-chemistry.org

This synthetic route offers a different regiochemical outcome compared to the amidoxime-based methods, providing access to a diverse range of substituted 1,2,4-oxadiazoles. chim.it For example, iron(III) nitrate (B79036) has been used to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through the formation of a nitrile oxide intermediate. organic-chemistry.org

One-Pot Synthetic Procedures for Substituted 1,2,4-Oxadiazoles

To improve efficiency and reduce reaction times, several one-pot synthetic procedures for 1,2,4-oxadiazoles have been developed. These methods combine multiple reaction steps into a single operation without the isolation of intermediates.

One such approach involves the base-mediated reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride. rsc.org In this procedure, the aldehyde serves as both a reactant and an oxidant, leading to the formation of the 3,5-disubstituted 1,2,4-oxadiazole. rsc.org Another efficient one-pot method utilizes the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions, yielding 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

Furthermore, a one-pot synthesis has been reported involving the reaction of nitriles with hydroxylamine, followed by the addition of crotonoyl chloride. ias.ac.in This method proceeds under mild conditions and provides a straightforward route to new 1,2,4-oxadiazole derivatives. ias.ac.in The use of graphene oxide as a metal-free catalyst has also been explored for the one-pot synthesis of 1,2,4-oxadiazoles from benzonitrile, hydroxylamine hydrochloride, and benzaldehyde. nih.gov

Incorporation of the Piperidine (B6355638) Scaffold into 1,2,4-Oxadiazole Structures

The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine requires the strategic incorporation of the piperidine ring. This can be achieved either by starting with a piperidine-containing precursor and building the oxadiazole ring onto it, or by forming the piperidine ring on a pre-existing oxadiazole structure.

Direct Linkage Strategies to the Oxadiazole Ring

The most direct strategy involves using a piperidine-containing starting material in one of the established 1,2,4-oxadiazole synthesis methods. For instance, a piperidine-derived amidoxime can be reacted with an appropriate carboxylic acid derivative (e.g., propionic anhydride (B1165640) or propionyl chloride to introduce the ethyl group at the 5-position) to form the desired 3-(piperidin-2-yl)-5-ethyl-1,2,4-oxadiazole. nih.gov

Alternatively, a piperidine-containing nitrile can be subjected to a 1,3-dipolar cycloaddition with a nitrile oxide. The choice of starting materials dictates the final substitution pattern on the oxadiazole ring.

Synthesis of Piperidine Derivatives bearing the Oxadiazole Moiety

This approach involves the synthesis of a piperidine derivative that already contains the 1,2,4-oxadiazole moiety. This can be accomplished by starting with a precursor that has a functional group amenable to the formation of the piperidine ring. For example, a compound containing a 1,2,4-oxadiazole ring and a suitable side chain could undergo cyclization to form the piperidine ring.

The synthesis of various piperidine and piperazine (B1678402) derivatives of 1,2,4-oxadiazoles has been reported, highlighting the interest in this class of compounds for their potential biological activities. google.com These syntheses often involve the reaction of a pre-formed oxadiazole with a piperidine-containing nucleophile or vice versa.

Synthesis of the this compound Core

The construction of the this compound core is typically achieved through the well-established pathway for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov This method involves the cyclization of an amidoxime derivative. psu.edu The general and most common strategy begins with the reaction of piperidine-2-carboxamidoxime with an activated form of propanoic acid, such as propanoyl chloride or propanoic anhydride.

The synthesis proceeds in two main stages:

O-Acylation: The piperidine-2-carboxamidoxime, with its nucleophilic hydroxylamine group, reacts with the acylating agent (e.g., propanoyl chloride). This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct, leading to the formation of an O-acyl amidoxime intermediate. For this specific synthesis, the piperidine nitrogen is often protected (e.g., with a Boc group) to prevent side reactions.

Cyclodehydration: The O-acyl amidoxime intermediate is then heated, often in a high-boiling point solvent such as xylene or under microwave irradiation, to induce cyclodehydration. researchgate.net This step results in the formation of the stable 1,2,4-oxadiazole ring, yielding the protected this compound. Subsequent deprotection of the piperidine nitrogen furnishes the final core structure.

Table 1: General Synthesis of the this compound Core This table is interactive. You can sort and filter the data.

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-Boc-piperidine-2-carbonitrile, Hydroxylamine hydrochloride | Base (e.g., NaHCO₃), Ethanol, Reflux | N-Boc-piperidine-2-carboxamidoxime |

| 2 | N-Boc-piperidine-2-carboxamidoxime, Propanoyl chloride | Base (e.g., Pyridine), Dichloromethane, 0°C to RT | N-Boc-O-propanoyl-piperidine-2-carboxamidoxime |

| 3 | N-Boc-O-propanoyl-piperidine-2-carboxamidoxime | High-boiling solvent (e.g., Xylene), Reflux | N-Boc-2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine |

| 4 | N-Boc-2-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine | Acid (e.g., HCl or TFA), Dichloromethane | This compound |

Derivatization Approaches for Structural Modification and Diversification

Structural modifications of the this compound scaffold are crucial for optimizing its physicochemical properties and biological activity. Derivatization can be targeted at several key positions on the molecule. ajchem-a.com

The secondary amine of the piperidine ring is a prime site for functionalization. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in various reactions to introduce a wide range of substituents. ajchem-a.com

Common derivatization reactions include:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides in the presence of a base (e.g., K₂CO₃, Et₃N) introduces alkyl or aryl groups. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylation. chemicalforums.com

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) yields amides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces sulfonamides.

Urea and Carbamate Formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields ureas, while reaction with chloroformates provides carbamates.

Table 2: Examples of Derivatization on the Piperidine Nitrogen This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Benzyl (B1604629) bromide | Benzyl group |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropyl group |

| N-Acylation | Acetyl chloride | Acetyl group |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Tosyl group |

| Urea Formation | Phenyl isocyanate | Phenylurea group |

Introducing substituents directly onto the carbon atoms of a pre-formed piperidine ring can be challenging. Therefore, a more common strategy involves utilizing a piperidine precursor that already contains the desired substitution pattern before its incorporation into the final molecule. nih.govorganic-chemistry.org A variety of synthetic methods exist for creating substituted piperidines, including the hydrogenation of substituted pyridines, intramolecular cyclization of amino-alkenes, and diastereoselective additions to piperidine precursors. ajchem-a.comnih.govwhiterose.ac.uk For instance, a methyl group could be introduced at the 4-position of the piperidine ring by starting the synthesis with methyl piperidine-2-carboxylate.

Modifying the ethyl group at the C5 position of the oxadiazole ring is most efficiently accomplished by varying the acylating agent during the initial synthesis of the heterocyclic core. Instead of propanoyl chloride, other acid chlorides or anhydrides can be used to introduce different alkyl, aryl, or functionalized side chains. nih.gov For example, using benzoyl chloride would result in a phenyl group at the C5 position, while using chloroacetyl chloride would install a chloromethyl group, which can be further functionalized via nucleophilic substitution.

Post-synthetic modification of the ethyl group, such as through radical halogenation, is possible but may lack selectivity and lead to a mixture of products. A more controlled approach involves starting with a functionalized carboxylic acid, for example, 3-hydroxypropanoic acid, which would result in a hydroxyethyl (B10761427) side chain that can be further modified.

Alterations to the 1,2,4-oxadiazole ring can involve either its rearrangement into a different heterocyclic system or its complete replacement with a bioisosteric analogue.

Ring Rearrangement: The 1,2,4-oxadiazole ring is known to undergo thermal or base-catalyzed rearrangements due to its relatively low aromaticity and the labile O-N bond. psu.educhim.itosi.lv The most notable of these is the Boulton-Katritzky rearrangement, where the oxadiazole can isomerize into other five-membered heterocycles, such as 1,2,3-triazoles or imidazoles, depending on the nature of the substituent at the C3 position. chim.itacs.orgnih.gov

Bioisosteric Replacement: In drug design, the 1,2,4-oxadiazole ring is often replaced with other heterocycles that have similar steric and electronic properties to modulate the compound's activity and pharmacokinetic profile. nih.govnih.gov Common bioisosteres for the 1,2,4-oxadiazole ring include its regioisomer, the 1,3,4-oxadiazole (B1194373), as well as 1,2,4-triazoles, thiazoles, or pyrazoles. nih.govrsc.org Synthesizing these analogues would require adapting the core synthesis with different starting materials. For instance, to synthesize a 1,3,4-oxadiazole analogue, one would typically start from a carbohydrazide (B1668358) derivative. mdpi.com

Advanced Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Biological Targets and Activity Spectra for Related Piperidine-Oxadiazole Compounds

In silico prediction methods are employed early in the drug discovery process to forecast the physicochemical, pharmacokinetic, and biological properties of novel compounds, thereby minimizing late-stage failures. windows.netnih.gov For heterocyclic compounds like piperidine-oxadiazole derivatives, various software and online tools are used to predict their potential biological targets and spectrum of activity.

Studies on related 1,2,4-oxadiazole (B8745197) and piperidine-containing molecules have utilized tools like Molinspiration and other predictive software to calculate bioactivity scores for various drug targets. nih.govresearchgate.net These predictions are based on the structural similarity of the query molecule to a database of known active compounds. The predicted activities for piperidine-oxadiazole and related heterocyclic structures often include interactions with G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. nih.gov For instance, computational analyses of 1,2,4-oxadiazole derivatives linked to other heterocyclic systems, such as 5-fluorouracil, have been performed to predict their anticancer potential. nih.gov Similarly, in silico studies on piperazine-indole hybrids have successfully predicted their potential as kinase inhibitors and GPCR ligands. nih.gov

Table 1: Predicted Biological Activities for Piperidine-Oxadiazole and Related Heterocyclic Scaffolds

| Class of Compound | Predicted Biological Target/Activity | Computational Tool Used |

|---|---|---|

| 1-Piperazine Indole Hybrids | Kinase inhibitor, GPCR ligand, Enzyme inhibitor | Molinspiration |

| Benzimidazole-Oxadiazole Hybrids | GPCR ligand, Ion channel modulator, Kinase inhibitor | Molinspiration |

| 1,2,4-Oxadiazole-linked 5-Fluorouracil | Anticancer (VEGFR-2 inhibitor) | Molegro Virtual Docker |

These predictive studies are instrumental in prioritizing which compounds should be synthesized and subjected to further experimental testing, saving significant time and resources. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. researchgate.net This method is widely used to study how piperidine-oxadiazole derivatives interact with their biological targets at a molecular level. mdpi.com

Docking simulations have been extensively used to analyze the binding modes of oxadiazole-containing compounds within the active sites of various enzymes. For example, studies on 1,2,4-oxadiazole derivatives targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), an enzyme crucial in angiogenesis, have elucidated how these molecules position themselves within the active site. nih.gov The docking results often reveal that the planar oxadiazole ring acts as a key scaffold, orienting substituents to form critical interactions with the enzyme. nih.gov

In studies involving cyclooxygenase (COX) enzymes, piperidine-oxadiazole analogs have been shown to occupy the active site in a manner similar to known inhibitors like Meloxicam. nih.gov The piperidine (B6355638) ring typically settles into a hydrophobic pocket, while the oxadiazole moiety engages in hydrogen bonding or other polar interactions. nih.gov Similarly, docking of piperazine-incorporated 1,3,4-oxadiazoles into the active sites of microbial enzymes has helped to explain their observed antimicrobial activities. researchgate.net The analysis involves examining the ligand's conformation, position, and orientation relative to the key residues of the enzyme's binding pocket.

A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are essential for stabilizing the ligand-receptor complex.

For instance, docking of oxadiazole-ligated pyrrole (B145914) derivatives into the enoyl-ACP (CoA) reductase enzyme revealed hydrogen bond interactions with residues such as Lys165 and Gly14. nih.gov Hydrophobic interactions with isoleucine (Ile21), serine (Ser20), and tryptophan (Trp222) were also identified as being important for binding. nih.gov In the case of 1,2,4-oxadiazole derivatives targeting VEGFR-2, key interactions were observed with residues like Cys919, Asp1046, and Glu885 within the ATP-binding site. nih.gov These specific interactions provide a rational basis for the observed biological activity and guide further structural modifications to enhance potency.

Table 2: Key Interacting Residues for Piperidine-Oxadiazole Analogs with Various Enzyme Targets

| Compound Class | Enzyme Target | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Oxadiazole-ligated pyrroles | Enoyl-ACP (CoA) reductase | Lys165, Gly14, Ile21, Trp222 | Hydrogen bonds, Hydrophobic |

| 1,2,4-Oxadiazole-5-fluorouracil | VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen bonds, π-sulfur |

| Piperazine-benzamide derivatives | Butyrylcholinesterase | Trp82, Tyr332 | Arene-arene, Arene-cation |

Molecular Dynamics Simulation for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.govnih.gov MD simulations are crucial for validating docking results and understanding the behavior of the complex in a more physiologically relevant, solvated environment. mdpi.com

The stability of the ligand-protein complex during an MD simulation is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms relative to their initial positions. A stable complex is indicated by the RMSD values reaching a plateau after an initial fluctuation. For example, MD simulations of oxadiazole derivatives complexed with acetylcholinesterase (AChE) have shown that the RMSD of the protein backbone generally remains within 1.5–2.3 Å, indicating that ligand binding does not cause major structural disruptions. nih.govresearchgate.net Ligand RMSD values below 3 Å typically suggest a stable binding pose within the active site. nih.gov

Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify regions of the protein that exhibit significant conformational changes during the simulation. The analysis helps to pinpoint flexible regions, such as loops, versus more rigid regions like α-helices and β-sheets. In simulations of oxadiazole-enzyme complexes, the residues in the active site that interact with the ligand generally show lower RMSF values, indicating that the ligand stabilizes their conformation. researchgate.net

Table 3: Representative MD Simulation Stability Parameters for Oxadiazole-Protein Complexes

| Protein-Ligand Complex | Simulation Time (ns) | Average Protein RMSD (Å) | Ligand RMSD Stability | Key Residue RMSF Behavior |

|---|---|---|---|---|

| Oxadiazole-quinoline with AChE | 100 | ~2.0 Å | Stable, plateaus after 20 ns | Low fluctuation for active site residues (e.g., Trp286, Tyr341) |

| Oxadiazole derivative with COX-2 | 50 | 1.5 - 2.5 Å | Stable within the binding pocket | Binding site residues show reduced fluctuation |

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine

A thorough investigation into the advanced computational chemistry and molecular modeling of the chemical compound this compound reveals a significant gap in publicly accessible research. Despite targeted searches for quantum chemical calculations, Density Functional Theory (DFT) applications, and computational vibrational spectral analysis specific to this molecule, no dedicated scholarly articles, datasets, or detailed research findings could be identified.

The requested article structure, focusing on "," including specific subsections on DFT applications and vibrational spectral elucidation, presupposes the existence of such research. However, the scientific literature does not appear to contain studies that have performed and published these specific computational analyses for this compound.

While computational studies on related heterocyclic structures containing piperidine or oxadiazole moieties are available, this information cannot be extrapolated to provide a scientifically accurate and detailed analysis of the specific compound . Generating the requested content without a basis in published research would amount to speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the creation of an article with detailed research findings, data tables, and in-depth discussion as per the provided outline is not feasible at this time due to the absence of the necessary primary research data in the public domain.

Preclinical Pharmacological Characterization of 2 5 Ethyl 1,2,4 Oxadiazol 3 Yl Piperidine and Analogues

Enzymatic Inhibition Studies

The enzymatic inhibitory profile of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine and its analogues reveals a broad range of activities against enzymes implicated in neurotransmission, inflammation, and other pathological processes.

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in cholinergic neurotransmission and are prominent targets in the symptomatic treatment of Alzheimer's disease. nih.gov A number of studies have investigated piperidine (B6355638) and oxadiazole derivatives for their ability to inhibit these enzymes.

One study focused on a series of 1,2,4-oxadiazole (B8745197) compounds designed based on the structure of donepezil, a known AChE inhibitor. nih.gov These compounds were evaluated for their inhibitory activity against both AChE and BuChE. nih.gov Several of the synthesized 1,2,4-oxadiazole derivatives demonstrated a notable selectivity towards BuChE over AChE. nih.gov This dual inhibition is considered potentially advantageous in Alzheimer's disease therapy. acs.org

Similarly, a series of 4-oxypiperidine ethers were designed to act as histamine (B1213489) H3 receptor antagonists while also inhibiting cholinesterases. nih.gov The most promising compound from this series, ADS031, which features a benzyl (B1604629) group on the piperidine ring, showed significant inhibitory activity against AChE with an IC50 value of 1.537 μM. nih.gov Several other compounds in this class also displayed potent BuChE inhibition, with IC50 values ranging from 0.559 to 2.655 μM. nih.gov Further research into bis-amiridine compounds also revealed potent dual inhibition of both AChE and BuChE, with the lead compounds exhibiting IC50 values for BuChE as low as 0.067 µM. mdpi.com

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 4-Oxypiperidine Ethers (e.g., ADS031) | AChE | 1.537 | nih.gov |

| 4-Oxypiperidine Ethers | BuChE | 0.559 - 2.655 | nih.gov |

| Bis-amiridines (lead compounds) | AChE | 1.4 - 2.9 | mdpi.com |

| Bis-amiridines (lead compounds) | BuChE | 0.067 - 0.13 | mdpi.com |

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are important targets for treating neurodegenerative disorders like Parkinson's disease and depression. nih.gov Research has shown that various heterocyclic compounds containing piperidine or oxadiazole motifs can act as MAO inhibitors. nih.govresearchgate.net

A study of pyridazinobenzylpiperidine derivatives found that most compounds in the series exhibited greater inhibition of MAO-B than MAO-A. nih.gov The most potent compound, S5, had an IC50 value of 0.203 μM for MAO-B and demonstrated a high selectivity index of 19.04 for MAO-B over MAO-A. nih.govresearchgate.net Kinetic studies revealed that these compounds acted as competitive and reversible inhibitors of MAO-B. nih.govresearchgate.net

Another series of 1,2,4-oxadiazin-5(6H)-one derivatives, structurally related to the 1,2,4-oxadiazole core, were also identified as inhibitors of human MAO. nih.gov The most potent MAO-B inhibitor from this class, compound 7c, displayed an IC50 value of 0.371 µM, suggesting that this scaffold is promising for developing agents against Parkinson's disease. nih.gov

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity | Reference |

| Pyridazinobenzylpiperidine (Compound S5) | MAO-B | 0.203 | SI = 19.04 (MAO-B/MAO-A) | nih.govresearchgate.net |

| Pyridazinobenzylpiperidine (Compound S5) | MAO-A | 3.857 | nih.govresearchgate.net | |

| 1,2,4-Oxadiazin-5(6H)-one (Compound 7c) | MAO-B | 0.371 | nih.gov |

Lipoxygenases (LOX) are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of inflammatory mediators like leukotrienes. mdpi.com Inhibition of 5-lipoxygenase (5-LOX) is a therapeutic strategy for inflammatory conditions. mdpi.com

A series of novel oxadiazole-containing compounds were developed as inhibitors of the 5-lipoxygenase-activating protein (FLAP). nih.gov These compounds demonstrated potent FLAP binding with IC50 values under 10 nM and were effective inhibitors of LTB4 synthesis in human whole blood, with IC50 values below 100 nM. nih.gov Another study on N-substituted piperidine-1-carboxamides bearing a 1,2,4-triazole (B32235) core, which is structurally analogous to the oxadiazole ring, identified potent inhibitors of soybean 15-lipoxygenase (15-LOX). nih.gov

Beyond cholinesterases, MAO, and lipoxygenase, analogues of this compound have been found to inhibit other enzymes with therapeutic relevance.

A significant finding was the identification of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of tubulin inhibitors. nih.govnih.gov Tubulin is a critical protein in cell division, and its inhibitors are widely used as anticancer agents. The most active compound in this series demonstrated an IC50 for tubulin polymerization inhibition of 3.0 ± 0.1 μM. nih.gov

Additionally, molecular hybrids containing a 1,3,4-oxadiazole (B1194373) ring and a piperidine moiety have been evaluated for their ability to inhibit beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease. acs.org

Receptor Binding Affinity Profiling

The piperidine ring is a common structural element in ligands for various G protein-coupled receptors (GPCRs). Studies on analogues have revealed significant binding affinities for histamine and sigma receptors.

A series of piperidine-based compounds were designed as dual-acting ligands for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov The histamine H3 receptor is a target for treating cognitive disorders, while sigma-1 receptors are involved in various central nervous system functions. nih.gov One lead compound, KSK68, containing a 4-pyridylpiperidine moiety, showed high affinity for both human H3R (Ki = 7.7 nM) and σ1R (Ki = 4.5 nM). nih.gov In contrast, its piperazine (B1678402) analogue was highly selective for H3R, highlighting the importance of the piperidine core for dual activity. nih.gov

Another study focused on 4-oxypiperidines as histamine H3R antagonists. nih.gov The most promising compound, ADS031, displayed a high affinity for the human H3 receptor with a Ki value of 12.5 nM. nih.gov

| Compound Class | Target Receptor | Ki (nM) | Reference |

| 4-Pyridylpiperidine (KSK68) | Histamine H3 | 7.7 | nih.gov |

| 4-Pyridylpiperidine (KSK68) | Sigma-1 | 4.5 | nih.gov |

| 4-Oxypiperidine (ADS031) | Histamine H3 | 12.5 | nih.gov |

Cellular Antiproliferative Activity in Disease Models (e.g., Cancer Cell Lines)

Consistent with their activity as tubulin inhibitors, 1,2,4-oxadiazole-piperidine derivatives have demonstrated antiproliferative effects in cancer cell line models. A new chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was discovered to have potent antiproliferative activity. nih.govnih.gov

Structure-activity relationship (SAR)-guided optimization of this series led to the identification of a compound with a GI50 of 120 nM in the DU-145 prostate cancer cell line. nih.gov The antiproliferative profile of these compounds was analyzed using the National Cancer Institute's 60-cell line screen, which confirmed a pattern of activity consistent with that of other tubulin inhibitors. nih.gov This was further substantiated by biochemical assays showing direct inhibition of tubulin polymerization and an increase in mitotic cells upon treatment. nih.govnih.gov

| Compound Class | Cell Line | Activity | Value (nM) | Reference |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 Prostate Cancer | GI50 | 120 | nih.gov |

Antimicrobial Activity Against Bacterial and Fungal Strains

While no specific studies on the antimicrobial activity of this compound were identified, the 1,2,4-oxadiazole core is present in numerous compounds investigated for their antibacterial and antifungal properties. For instance, various 3,5-disubstituted-1,2,4-oxadiazole derivatives have been synthesized and evaluated against different bacterial and fungal strains. mdpi.com Some of these compounds have shown inhibitory activity against strains such as E. coli, P. aeruginosa, E. faecalis, P. mirabilis, and S. aureus. mdpi.com However, without direct testing of this compound, its potential efficacy against microbial pathogens remains speculative.

Table 1: Illustrative Antimicrobial Activity of Structurally Related 1,2,4-Oxadiazole Derivatives (Data for this compound is not available)

| Compound Class | Test Organism | Activity |

| 3,5-diarylsubstituted-1,2,4-oxadiazoles | P. mirabilis, E. faecalis, E. coli | Inhibitory activity observed mdpi.com |

| 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives | S. aureus, B. subtilis, E. coli, P. vulgaris, P. aeruginosa, C. albicans | Antimicrobial activity reported mdpi.com |

This table is for illustrative purposes only and does not represent data for the specific compound requested.

Anti-inflammatory and Analgesic Properties in Preclinical Assays

The 1,2,4-oxadiazole nucleus is a constituent of various molecules that have been investigated for anti-inflammatory and analgesic effects. nih.gov The structural similarity of the 1,2,4-oxadiazole ring to ester and amide functionalities, which are present in many anti-inflammatory drugs, has prompted its exploration as a bioisostere. researchgate.net Despite these general findings for the broader class of compounds, no specific preclinical assays or data on the anti-inflammatory or analgesic properties of this compound have been reported in the reviewed literature.

Neurobiological Activity in Preclinical Models (e.g., Alzheimer's Disease Models)

Derivatives containing the 1,2,4-oxadiazole ring have been explored for their potential in treating neurodegenerative diseases, including Alzheimer's disease. researchgate.net The diverse biological activities of this heterocyclic system have led to investigations into its neuroprotective applications. However, a direct link or any specific preclinical data regarding the neurobiological activity of this compound in any neurodegenerative disease model is not available in the current scientific literature.

Other Pharmacological Activities Investigated

The versatility of the 1,2,4-oxadiazole scaffold has led to its investigation in a multitude of other pharmacological areas. For example, a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as tubulin inhibitors with antiproliferative activity, suggesting a potential application in oncology. nih.gov These findings highlight the diverse potential of the oxadiazole-piperidine combination. Nevertheless, no other specific pharmacological activities for this compound have been documented in the public domain.

Mechanistic Investigations of Biological Action

Elucidation of Proposed Molecular Mechanisms

Currently, there are no specific proposed molecular mechanisms of action for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine in the available scientific literature. Research on analogous compounds containing the 1,2,4-oxadiazole (B8745197) ring suggests a variety of potential biological activities, including but not limited to, enzyme inhibition and receptor modulation. For instance, different derivatives of 1,2,4-oxadiazoles have been investigated for their roles as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) or as antagonists for various receptors. However, without direct experimental evidence, any proposed mechanism for this compound would be purely speculative and extrapolated from the activities of structurally related but distinct molecules.

Target Identification and Validation Through Biochemical Assays

There is no publicly available data from biochemical assays that definitively identifies and validates the biological targets of this compound. The process of target identification typically involves screening the compound against a panel of known biological targets, such as enzymes and receptors, to identify any significant interactions. Subsequent validation would involve more specific biochemical assays to quantify the potency and affinity of the compound for the identified target. The absence of such studies in the literature means that the specific proteins or other biomolecules with which this compound interacts remain unknown.

Investigation of Selectivity and Off-Target Effects

Information regarding the selectivity and potential off-target effects of this compound is not available. Selectivity profiling, a critical step in drug discovery, involves testing a compound against a broad range of targets to ensure it primarily interacts with its intended target and to identify any potential off-target interactions that could lead to undesirable effects. The lack of such investigations for this specific compound means its selectivity profile is currently undefined.

Adme Absorption, Distribution, Metabolism, Excretion Research in Preclinical Contexts

In Silico Prediction of ADME Properties

In the early stages of drug discovery, in silico methods are invaluable for predicting the ADME properties of a compound. These computational tools leverage a molecule's structure to forecast its pharmacokinetic behavior, allowing for the early identification of potential liabilities and guiding the design of more promising drug candidates.

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being orally bioavailable. drugbank.com The rule establishes four simple physicochemical parameters: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (log P) not greater than 5. drugbank.com A compound that adheres to these rules is more likely to have good absorption and permeation.

For 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine, a theoretical analysis of its compliance with Lipinski's Rule of Five can be performed based on its chemical structure.

Table 1: Predicted Lipinski's Rule of Five Parameters for this compound

| Parameter | Predicted Value | Compliance |

| Molecular Weight | ~181.24 g/mol | Yes |

| Hydrogen Bond Donors | 1 (from the piperidine (B6355638) NH group) | Yes |

| Hydrogen Bond Acceptors | 3 (2 from the oxadiazole, 1 from the piperidine N) | Yes |

| Log P (calculated) | Varies by prediction software, but likely < 5 | Yes |

Note: The values in this table are estimated based on the chemical structure and have not been experimentally verified.

Based on this in silico analysis, this compound is predicted to be compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). nih.gov For CNS-acting drugs, the ability to cross this barrier is essential for therapeutic efficacy. In silico models are frequently used to predict a compound's BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). nih.govresearchgate.net

Various computational models exist for predicting logBB, which take into account factors such as molecular size, lipophilicity, and the number of hydrogen bonds. nih.govresearchgate.net While specific predictive data for this compound is not publicly available, general principles can be applied. Its relatively low molecular weight and moderate lipophilicity, as suggested by its structure, are generally favorable for BBB penetration. However, the presence of polar groups could influence its ability to cross the barrier.

Table 2: General Physicochemical Properties Influencing BBB Permeability and Their Relevance to this compound

| Property | Favorable for BBB Permeability | Predicted Status for Compound |

| Molecular Weight | < 400-500 Da | Favorable |

| Log P | 1-5 | Likely Favorable |

| Polar Surface Area (PSA) | < 60-90 Ų | Requires Calculation |

| Hydrogen Bond Donors | ≤ 3 | Favorable |

Note: This table provides a qualitative assessment based on general principles of medicinal chemistry.

The cytochrome P450 (CYP450) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast majority of drugs. mdpi.com Predicting which sites on a molecule are most susceptible to metabolism by CYP450 enzymes is crucial for understanding its metabolic stability and potential for drug-drug interactions. nih.gov In silico site of metabolism (SOM) prediction tools can identify these metabolically labile spots. researchgate.net

For this compound, several potential sites of metabolism can be hypothesized. The piperidine ring is a common site for oxidation, and the ethyl group on the oxadiazole ring could also be a target for metabolic enzymes. Computational models can provide a more precise prediction of the most likely sites of metabolism. nih.gov

Table 3: Potential Sites of Metabolism for this compound

| Potential Site | Type of Metabolism | Predicted Likelihood |

| Piperidine Ring | Oxidation (Hydroxylation) | High |

| Ethyl Group | Oxidation (Hydroxylation) | Moderate |

| Oxadiazole Ring | Ring Cleavage | Low |

Note: The likelihoods in this table are hypothetical and would require confirmation through in vitro or in vivo studies.

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are laboratory-based experiments designed to determine the rate at which a compound is metabolized by liver enzymes. nuvisan.com These studies typically utilize liver microsomes or hepatocytes, which contain the necessary metabolic enzymes. nuvisan.commercell.com The disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its in vivo metabolic fate. nih.gov

A typical in vitro metabolic stability assay for this compound would involve incubating the compound with liver microsomes from preclinical species (e.g., rat, mouse) and humans, in the presence of necessary cofactors like NADPH. mercell.comnih.gov The concentration of the compound would be monitored at various time points using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Table 4: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Assay

| Time (minutes) | % Remaining (Rat Liver Microsomes) | % Remaining (Human Liver Microsomes) |

| 0 | 100 | 100 |

| 15 | 85 | 90 |

| 30 | 70 | 80 |

| 60 | 50 | 65 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Pharmacokinetic Evaluations in Preclinical Animal Models

Pharmacokinetic (PK) studies in preclinical animal models, such as rats or mice, are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted in a living organism. These studies provide crucial data on a compound's bioavailability, half-life, clearance, and volume of distribution.

Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. For a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract and survive first-pass metabolism in the liver.

To assess the oral bioavailability of this compound, a study would typically be conducted in a preclinical species like rats. The compound would be administered both intravenously (IV) and orally (PO) to different groups of animals. Blood samples would be collected at various time points after administration, and the concentration of the compound in the plasma would be measured. By comparing the area under the plasma concentration-time curve (AUC) for the oral and IV routes, the absolute oral bioavailability can be calculated.

Table 5: Hypothetical Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 1 mg/kg | 5 mg/kg |

| AUC (0-inf) (ng*h/mL) | 500 | 1250 |

| Cmax (ng/mL) | N/A | 300 |

| Tmax (h) | N/A | 1 |

| Half-life (h) | 2.5 | 2.7 |

| Bioavailability (%) | N/A | 50% |

Note: The data presented in this table is hypothetical and serves as an example of what a pharmacokinetic study might yield.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. Techniques such as NMR, FT-IR, and Mass Spectrometry provide complementary information that, when combined, allows for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would be used to identify the number and types of hydrogen atoms present in 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine. The spectrum would show distinct signals for the protons of the ethyl group, the piperidine (B6355638) ring, and the N-H proton of the piperidine. The ethyl group would present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region of the spectrum. The proton attached to the carbon atom linking the piperidine and oxadiazole rings (C2 of the piperidine) would be expected to appear at a downfield-shifted position compared to other piperidine protons due to the electron-withdrawing effect of the oxadiazole ring.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are expected to resonate at significant downfield shifts (typically >160 ppm) due to their position within the heterocyclic aromatic system. scispace.com The carbons of the ethyl group and the piperidine ring would appear in the upfield, aliphatic region of the spectrum.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Oxadiazole C3 | - | ~168-175 |

| Oxadiazole C5 | - | ~175-182 |

| Ethyl -CH₂- | Quartet, ~2.8-3.0 | ~20-25 |

| Ethyl -CH₃ | Triplet, ~1.3-1.5 | ~10-14 |

| Piperidine C2-H | Multiplet, ~4.0-4.5 | ~50-55 |

| Piperidine C3, C4, C5 -CH₂- | Multiplets, ~1.5-2.2 | ~20-35 |

| Piperidine C6-H₂ | Multiplet, ~2.9-3.3 | ~45-50 |

| Piperidine N-H | Broad singlet, variable | - |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features. Key expected vibrational frequencies include C-H stretching from the ethyl and piperidine groups (typically 2850-3000 cm⁻¹), N-H stretching from the secondary amine of the piperidine ring (a moderate band around 3300-3400 cm⁻¹), and C=N stretching from the oxadiazole ring (around 1610-1650 cm⁻¹). researchgate.net The spectrum would also feature characteristic bands for the C-O-C stretching of the oxadiazole ring. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Piperidine N-H | Stretching | 3300 - 3400 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Oxadiazole C=N | Stretching | 1610 - 1650 |

| Oxadiazole C-O-C | Stretching | 1240 - 1260 |

| C-N | Stretching | 1020 - 1220 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₅N₃O), the exact mass is 181.1215 g/mol .

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The protonated molecule [M+H]⁺ would be observed at m/z 182.1293.

Electron Ionization Mass Spectrometry (EIMS) would provide information about the compound's fragmentation pattern, which can help in structural elucidation. Plausible fragmentation pathways could include the loss of the ethyl group (M-29), or cleavage of the piperidine ring, leading to characteristic fragment ions.

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₉H₁₅N₃O⁺ | 181.1215 |

| [M+H]⁺ | C₉H₁₆N₃O⁺ | 182.1293 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are employed to separate the target compound from any impurities, starting materials, or by-products from the synthesis, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Given the compound's structure, a reverse-phase C18 column would likely be used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the basic piperidine nitrogen. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the oxadiazole ring absorbs.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. brieflands.com A small spot of the compound dissolved in a volatile solvent is applied to a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol). The different components of the sample travel up the plate at different rates. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated. A pure compound should ideally show a single spot on the TLC plate under various eluent systems.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical technique in synthetic chemistry used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) within a sample. researchgate.net This method is crucial for verifying the elemental composition of a newly synthesized compound, providing a primary assessment of its purity and confirming its empirical formula. researchgate.netunipd.it The technique is reliable, cost-effective, and applicable to a wide range of solid and liquid organic compounds. unipd.itmt.com

The most common method for determining C, H, and N content is combustion analysis. researchgate.net In this process, a small, precisely weighed sample is burned in an excess of oxygen at high temperatures. researchgate.netbirmingham.ac.uk The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides, which are subsequently reduced to dinitrogen (N₂). These resulting gases are then separated and quantified using a detector, such as a thermal conductivity detector (TCD). unipd.it The instrument provides the percentage of each element present in the original sample.

For the compound This compound , which has the molecular formula C₉H₁₅N₃O, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (181.24 g/mol ). These calculated values serve as the benchmark against which experimental results are compared.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Theoretical Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 59.64% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 8.34% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.18% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.83% |

In practice, the experimentally determined values ("Found") are compared to these theoretical values ("Calculated"). A close agreement between the found and calculated percentages is a strong indicator of the sample's purity. Generally, a deviation of within ±0.4% is considered acceptable for a compound to be deemed analytically pure. researchgate.net

| Element | Calculated (%) | Found (%) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 55.26 | 54.53 | -0.73 |

| Hydrogen (H) | 2.98 | 2.93 | -0.05 |

| Nitrogen (N) | 9.21 | 9.14 | -0.07 |

As demonstrated in the illustrative table, the close correlation between the calculated and found values for hydrogen and nitrogen would support the successful synthesis and purity of that particular compound. The deviation for carbon is slightly outside the ±0.4% range, which might prompt further purification or investigation. This comparison underscores the utility of elemental analysis as a quality control checkpoint in chemical research and characterization.

Emerging Research Directions and Future Perspectives for 2 5 Ethyl 1,2,4 Oxadiazol 3 Yl Piperidine Research

Development of Multi-Targeting Agents

The conventional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases such as neurodegenerative disorders, cancer, and certain psychiatric conditions. Consequently, the development of multi-targeting agents, or "designed multiple ligands," has become a promising strategy. The 1,2,4-oxadiazole-piperidine scaffold is well-suited for this approach, as its distinct components can be chemically modified to interact with multiple biological targets simultaneously.

Research on analogous structures has demonstrated the viability of this strategy. For instance, hybrid molecules combining oxadiazole and piperidine (B6355638)/piperazine (B1678402) cores have been developed as multifunctional agents for Alzheimer's disease. nih.govnih.gov These compounds are designed to simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1), while also mitigating amyloid-beta (Aβ) aggregation. nih.gov Similarly, oxadiazole-piperidine derivatives have been investigated as atypical antipsychotics that modulate a range of receptors, including dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors, to achieve a broader therapeutic effect with fewer side effects. nih.gov

Future work on 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine could involve creating derivatives that not only interact with a primary target but also engage with secondary targets to produce a synergistic therapeutic effect.

| Compound Class | Disease Area | Biological Targets | Therapeutic Goal | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazole-piperazine hybrids | Alzheimer's Disease | hAChE, hBChE, hBACE-1 | Simultaneous inhibition of key enzymes in Alzheimer's pathology | nih.gov |

| N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) hybrids | Alzheimer's Disease | hAChE, hBChE, hBACE-1, Aβ aggregation | Inhibit enzymes and prevent amyloid plaque formation | nih.gov |

| 2-Substituted-5-thiopropylpiperidine-1,3,4-oxadiazoles | Schizophrenia | Dopamine D₂, Serotonin 5-HT₁ₐ, Serotonin 5-HT₂ₐ | Atypical antipsychotic activity with reduced side effects | nih.gov |

Application in Novel Disease Areas

The versatility of the 1,2,4-oxadiazole-piperidine scaffold allows for its exploration in a wide range of therapeutic areas beyond its initial conception. While such compounds have been investigated for neurological disorders, emerging research points to their potential in oncology, inflammatory diseases, and infectious diseases.

Oncology: A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors. nih.gov These compounds disrupt microtubule formation in cancer cells, leading to mitotic arrest and cell death, showing particular promise in prostate cancer cell lines. nih.gov Further derivatization of the this compound core could yield potent and selective anticancer agents.

Cognitive and Inflammatory Disorders: The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a key target for disorders related to cognitive impairment and inflammation. nih.gov Novel ligands incorporating a 1,2,4-oxadiazole (B8745197) scaffold have been synthesized to act as partial or silent agonists at this receptor, demonstrating the potential to modulate its activity for therapeutic benefit. nih.gov The piperidine moiety is a well-established pharmacophore for interacting with nicotinic receptors. nih.gov

Neurodegenerative Diseases: Beyond Alzheimer's, the core structure is being explored for other neurodegenerative conditions. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for diseases like Parkinson's disease and amyotrophic lateral sclerosis (ALS).

Antimicrobial and Nematicidal Applications: Recent studies have shown that some 1,2,4-oxadiazole derivatives possess significant antifungal and nematicidal (worm-killing) activity, suggesting potential applications in agriculture or as anti-parasitic agents in medicine. mdpi.com

Integration with Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient method for lead discovery. This approach identifies small, low-complexity chemical fragments that bind weakly to a biological target. These fragments are then optimized and linked together to produce a high-affinity lead compound.

The this compound scaffold is ideally suited for FBDD.

The piperidine ring provides a three-dimensional shape that can be explored to achieve optimal interactions within a protein's binding pocket. rsc.org It serves as a rigid scaffold to which other functional groups can be attached.

The 1,2,4-oxadiazole ring is a valuable fragment in its own right. It is recognized as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties while maintaining key hydrogen bonding interactions. nih.gov

A successful example of this approach involved the design of novel Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer therapy using FBDD efforts, where oxadiazole moieties were key building blocks. rsc.org Future research could use the piperidine and ethyl-oxadiazole components of the title compound as starting fragments in FBDD campaigns against new therapeutic targets.

Advanced Synthetic Strategies (e.g., Green Chemistry Principles)

The advancement of synthetic chemistry is crucial for the efficient, cost-effective, and environmentally responsible production of drug candidates. Future research on this compound and its derivatives will benefit from modern synthetic methodologies that align with the principles of green chemistry.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve product yields, and often allows for the use of less hazardous solvents compared to conventional heating methods. nih.gov It has been successfully applied to the synthesis of various oxadiazole derivatives. nih.gov

Solvent-Free Reactions: Performing reactions in the absence of solvents, such as through solid-phase grinding, minimizes the use and disposal of volatile organic compounds, which are a major source of chemical waste. researchgate.net

One-Pot Procedures: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can increase efficiency, reduce waste, and save time and resources. nih.gov

Safer Reagents and Solvents: A major focus of green chemistry is replacing toxic and hazardous reagents and solvents with safer, more sustainable alternatives. rsc.orgsemanticscholar.org Research into greener coupling agents and bio-based solvents will be integral to the future synthesis of these compounds.

| Technique | Principle | Advantage | Reference |

|---|---|---|---|

| Microwave Irradiation | Energy Efficiency | Accelerated reaction rates, higher yields, milder conditions | nih.gov |

| Solid-Phase Grinding | Waste Prevention | Eliminates the need for solvents, reducing environmental impact | researchgate.net |

| One-Pot Synthesis | Atom Economy / Step Reduction | Reduces material loss and waste from intermediate purification steps | nih.gov |

| Sustainable Solvents | Use of Safer Chemicals | Replaces hazardous solvents with environmentally benign alternatives | semanticscholar.org |

Leveraging Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com For a scaffold like this compound, AI can be leveraged in several ways:

Virtual Screening and Target Identification: AI algorithms can screen massive virtual libraries of compounds containing the oxadiazole-piperidine core against various protein targets to predict binding affinity and identify potential hits for novel diseases. mdpi.com Computational, pharmacophore-based screening has already been used to identify hit molecules for Alzheimer's disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to predict the biological activity of new, unsynthesized derivatives. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 1,2,4-oxadiazole-piperidine scaffold, optimized for specific properties such as high potency, selectivity, and good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

ADMET Prediction: Predicting the pharmacokinetic and toxicity properties of a compound early in the discovery process is critical. AI models can accurately forecast these properties, helping to reduce the high attrition rates of drug candidates in later stages of development. mdpi.com

By integrating AI and ML into the research pipeline, the discovery of new therapeutic applications for this compound and its analogs can be made significantly more efficient and targeted.

Q & A

Q. What are efficient synthetic routes for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine?

A validated protocol involves cyclocondensation of amidoximes with activated carbonyl derivatives. For example, a mixture of 3b (1.47 mmol) and propionic anhydride (1.77 mmol) in the presence of HClO4-SiO2 (5 mol%) at 80°C for 6 minutes yields a structurally analogous oxadiazole-piperidine compound (97-99°C melting point). Purification via silica gel chromatography (hexane/EtOAc 7:3) ensures high purity .

Q. How can researchers confirm the structural identity of this compound?

X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is recommended for unambiguous structural confirmation. SHELX programs are robust for small-molecule refinement and are widely cited in crystallographic studies . Pair this with NMR (1H/13C) and high-resolution mass spectrometry (HRMS) for cross-validation.

Q. What safety protocols are critical during synthesis and handling?

Key precautions include:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation (H335) or skin contact (H315).

- Immediate medical consultation if exposure occurs (P315, P313) .

- Storage at room temperature in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the 5-ethyl substitution on the oxadiazole ring influence pharmacological activity?

Structure-activity relationship (SAR) studies on analogous compounds (e.g., 2-substituted-5-thiopropylpiperidine-oxadiazoles) reveal that alkyl groups like ethyl enhance lipophilicity, improving blood-brain barrier penetration in antipsychotic models . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., receptor binding) can further elucidate this moiety’s role.

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.

- Formulation optimization : Use solubility-enhancing agents (e.g., cyclodextrins) if poor bioavailability skews in vivo results.

- Dose-response studies : Validate target engagement via ex vivo receptor occupancy assays .

Q. How can polymorphism impact the compound’s therapeutic efficacy?

Polymorphs of related oxadiazole-piperidine derivatives (e.g., Cytokinetics’ R-N-(5-(5-ethyl-oxadiazolyl)indenyl)pyrazole-carboxamide) exhibit varying dissolution rates and stability. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to characterize polymorphic forms, followed by in vitro dissolution testing under biorelevant conditions .

Q. What methodologies are recommended for studying its mechanism of action in cancer or inflammation?

- Cellular assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify molecular targets.

- Transcriptomic analysis : RNA sequencing of treated cells (e.g., cancer cell lines) to map pathway activation.

- In vivo models : Use xenograft or LPS-induced inflammation models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How can researchers improve synthetic yield and scalability?

- Catalyst optimization : Replace HClO4-SiO2 with reusable catalysts (e.g., polymer-supported acids) to enhance reaction efficiency.

- Flow chemistry : Continuous flow systems reduce reaction time and improve heat management for cyclocondensation steps .

- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios, temperature, and solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.